Sulfo-Cyanine3 NHS ester

Description

Evolution of Fluorescent Dyes for Biomolecular Labeling

The history of fluorescent dyes in research began with the synthesis of fluorescein (B123965) in 1871. fluorofinder.combiotium.com However, it took several decades for its potential in biological labeling to be realized. biotium.com Early methods often involved the use of radioisotopes to detect and identify biomolecules. wikipedia.org The development of fluorescent tagging offered a safer and highly sensitive alternative, capable of observing molecules in real-time without the destructive nature of radioactive probes. researchgate.netwikipedia.org The introduction of fluorescent proteins like Green Fluorescent Protein (GFP) in the 1990s was a major breakthrough for live-cell imaging. researchgate.netwikipedia.org Concurrently, synthetic organic chemists were developing an expanding palette of small-molecule fluorescent dyes with a wide range of colors and properties. fluorofinder.combiotium.com This led to the creation of dyes with improved brightness, photostability, and water solubility, characteristics highly sought after for advanced cellular and molecular analysis. fluorofinder.com

Significance of N-Hydroxysuccinimide (NHS) Esters in Bioconjugation

A crucial aspect of fluorescent labeling is the ability to form a stable, covalent bond between the fluorescent dye and the target biomolecule. glenresearch.com This is where N-Hydroxysuccinimide (NHS) esters have become indispensable tools. amerigoscientific.com First utilized nearly six decades ago, NHS esters are highly reactive towards primary aliphatic amine groups, which are readily available on proteins and other biomolecules. glenresearch.comthermofisher.com The reaction between an NHS ester and an amine forms a stable amide bond, securely linking the fluorescent probe to its target. glenresearch.comthermofisher.com This bioconjugation strategy is widely used due to its efficiency and the stability of the resulting linkage. glenresearch.com The versatility of NHS esters allows them to be used for labeling a wide array of biomolecules, including proteins, antibodies, and oligonucleotides. glenresearch.comontosight.ai

Overview of the Cyanine (B1664457) Dye Family in Research

The cyanine dye family represents a versatile and widely used class of fluorophores in biomedical research. nih.govontosight.ai Their structure, which consists of two nitrogen-containing heterocycles connected by a polymethine chain, allows for a broad range of absorption and emission wavelengths. biotium.comnih.gov A key advantage of many cyanine dyes is their emission in the near-infrared (NIR) region of the spectrum, which allows for deeper tissue penetration and reduced autofluorescence from biological samples. nih.gov Cyanine dyes are instrumental in a variety of applications, including fluorescence imaging, flow cytometry, and as probes for studying biological processes. ontosight.aimdpi.comnih.gov Their ability to have their optical properties altered by covalent reactions has also been harnessed for advanced techniques like super-resolution imaging. nih.gov

Rationale for Utilizing Sulfo-Cyanine3 NHS Ester in Advanced Studies

This compound is a specialized fluorescent probe that combines the desirable properties of the cyanine dye family with the reliable bioconjugation chemistry of NHS esters. It is a water-soluble, amine-reactive dye, making it particularly well-suited for labeling proteins and peptides directly in aqueous solutions without the need for organic co-solvents. glpbio.comibiantech.com This is a significant advantage when working with proteins that have low solubility or are prone to denaturation in the presence of organic solvents. glpbio.comibiantech.com

The "Sulfo" prefix indicates the presence of sulfonate groups, which enhance the dye's hydrophilicity and reduce its tendency to aggregate, a common issue with some fluorescent dyes. glenresearch.com This improved water solubility and reduced aggregation lead to more efficient and reliable labeling. glenresearch.comaxispharm.com this compound exhibits a bright, orange-red fluorescence with an absorption maximum around 554 nm and an emission maximum around 568 nm. axispharm.commedchemexpress.com Its high quantum yield and excellent photostability make it a robust tool for a variety of fluorescence-based applications, including fluorescence microscopy and flow cytometry. axispharm.com Furthermore, it serves as a direct replacement for other commonly used dyes like Cy3®, offering researchers a reliable alternative for their labeling needs. glpbio.comaatbio.com

Interactive Data Tables

Properties of this compound

| Property | Value | Source |

| Appearance | Dark red crystals | ibiantech.com |

| Molecular Weight | 735.80 g/mol | ibiantech.com |

| Molecular Formula | C₃₄H₃₈N₃NaO₁₀S₂ | ibiantech.com |

| Excitation Maximum | ~554 nm | axispharm.com |

| Emission Maximum | ~568 nm | axispharm.com |

| Solubility | High in water; good in polar organic solvents (DMF, DMSO) | ibiantech.com |

| Storage | -20°C in the dark | glpbio.comibiantech.comlumiprobe.com |

Research Applications of this compound

| Application | Description | Source |

| Fluorescence Microscopy | Used for clear imaging of cellular structures and processes. | axispharm.com |

| Flow Cytometry | Provides distinct signals for precise cell sorting and analysis. | axispharm.com |

| Bioconjugation | Efficiently labels proteins, antibodies, and nucleic acids for various assays. | axispharm.com |

| Molecular Probes | Effective for studying biomolecular interactions in bioanalytical assays. | axispharm.com |

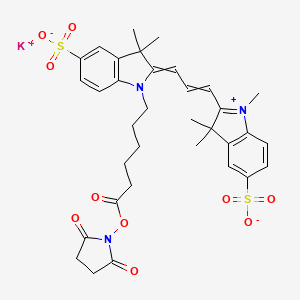

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N3O10S2.K/c1-33(2)24-20-22(48(41,42)43)13-15-26(24)35(5)28(33)10-9-11-29-34(3,4)25-21-23(49(44,45)46)14-16-27(25)36(29)19-8-6-7-12-32(40)47-37-30(38)17-18-31(37)39;/h9-11,13-16,20-21H,6-8,12,17-19H2,1-5H3,(H-,41,42,43,44,45,46);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWGQSGULWNMHO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38KN3O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies of Sulfo Cyanine3 Nhs Ester

Synthetic Pathways to Sulfo-Cyanine3 Core Structure

The synthesis of the Sulfo-Cyanine3 core is a two-part process involving the initial formation of the indocyanine chromophore followed by a sulfonation step to increase its hydrophilicity. creative-diagnostics.com

The fundamental structure of cyanine (B1664457) dyes, including the Cyanine3 core, consists of two nitrogen-containing heterocyclic moieties connected by a polymethine chain. creative-diagnostics.com The synthesis of this core typically involves the condensation of indole (B1671886) derivatives with a suitable polymethine bridge precursor.

A common synthetic route involves the reaction between an indole derivative, such as 1,2,3,3-Tetramethylindolenium iodide, and a source for the polymethine bridge, like malonaldehyde dianil hydrochloride. This condensation reaction is often carried out in a solvent such as anhydrous acetic anhydride (B1165640) at elevated temperatures (e.g., 110°C) under an inert atmosphere to form the characteristic polymethine backbone responsible for the dye's fluorescent properties.

Table 1: Representative Synthesis of Cyanine3 Core

| Step | Reactants/Reagents | Conditions | Typical Yield |

| Cyanine3 Synthesis | Indole derivatives (e.g., 1,2,3,3-Tetramethylindolenium iodide), Malonaldehyde dianil hydrochloride, Acetic anhydride | 110°C, 4 hours, under Nitrogen | 65–70% |

This table summarizes a representative protocol for the synthesis of the Cyanine3 core structure.

Standard, non-sulfonated cyanine dyes exhibit poor solubility in aqueous solutions, often requiring the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for labeling reactions. creative-diagnostics.comapexbt.com To overcome this limitation, sulfonate groups (–SO₃H) are chemically introduced to the dye's structure. creative-diagnostics.comlumiprobe.com These charged groups significantly enhance the water solubility of the dye, allowing for labeling reactions to be performed in entirely aqueous buffers. lumiprobe.comcreative-diagnostics.com This is particularly advantageous for labeling sensitive proteins that may denature in the presence of organic solvents. ibiantech.comlumiprobe.com Furthermore, sulfonation helps to decrease the tendency of dye molecules to aggregate, which can otherwise affect experimental reliability. creative-diagnostics.comlumiprobe.com

The sulfonation process typically involves treating the synthesized Cyanine3 core with a strong sulfonating agent. A common method uses chlorosulfonic acid in a solvent like dichloromethane (B109758) (DCM). The reaction is carefully controlled, often starting at a low temperature (0°C) and gradually warming to room temperature over several hours to achieve the desired degree of sulfonation.

Table 2: Representative Sulfonation of Cyanine3 Core

| Step | Reagents | Conditions | Purification |

| Sulfonation | Chlorosulfonic acid, Dichloromethane (DCM) | Dropwise addition at 0°C, then warm to room temperature over 12 hours | Dialysis against deionized water |

This table outlines a typical procedure for introducing sulfonate groups to the Cyanine3 core.

Functionalization with N-Hydroxysuccinimide (NHS) Ester

To make the sulfonated cyanine dye reactive towards specific functional groups on biomolecules, it is functionalized. The most common functionalization for targeting amines is the creation of an N-hydroxysuccinimide (NHS) ester. interchim.fr

NHS esters are highly effective amine-reactive reagents. The Sulfo-Cyanine3 core, which possesses a carboxylic acid group, is converted into an activated NHS ester. This ester readily reacts with primary amino groups (–NH₂), such as those found on the N-terminus of proteins or on the side chain of lysine (B10760008) residues. genecopoeia.com

The reaction, known as acylation, proceeds efficiently under mild alkaline conditions (pH 7.5 to 9.0). aatbio.com The amino group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a highly stable amide bond, covalently linking the dye to the biomolecule, and the release of N-hydroxysuccinimide as a byproduct. The reaction is strongly pH-dependent; at low pH, the amine is protonated and unreactive, while at excessively high pH, the NHS ester is prone to hydrolysis, which reduces labeling efficiency. interchim.frlumiprobe.com

The primary precursor compounds for generating the final reactive dye are the Sulfo-Cyanine3 carboxylic acid and N-hydroxysuccinimide. The formation of the ester bond between these two molecules typically requires a coupling agent, such as a carbodiimide (B86325).

For subsequent bioconjugation, the resulting Sulfo-Cyanine3 NHS ester is typically prepared as a stock solution in an anhydrous organic solvent like DMSO or DMF, as the ester is susceptible to hydrolysis over time in aqueous environments. genecopoeia.comaatbio.com The biomolecule to be labeled is prepared in an aqueous buffer solution at the optimal pH. interchim.fraatbio.com

Table 3: Typical Conditions for Labeling Proteins with this compound

| Parameter | Condition | Rationale/Notes |

| Dye Preparation | Dissolve this compound in anhydrous DMSO or DMF to make a 10 mM stock solution. genecopoeia.comaatbio.com | The dye stock solution should be prepared fresh before use to ensure maximum reactivity. aatbio.com |

| Protein Buffer | 0.1 M sodium bicarbonate or phosphate (B84403) buffer. interchim.fraatbio.com | Must be free of amine-containing substances like Tris or glycine (B1666218). aatbio.com |

| Reaction pH | 8.3–9.0. interchim.fraatbio.com | Optimal for the reaction between the NHS ester and primary amines. interchim.fr |

| Protein Concentration | 2–10 mg/mL. genecopoeia.comaatbio.com | Labeling efficiency is significantly reduced at concentrations below 2 mg/mL. aatbio.com |

| Incubation | 30–60 minutes at room temperature. aatbio.com | Reaction time can be extended (e.g., overnight on ice) depending on the specific protocol. interchim.frlumiprobe.com |

| Purification | Gel filtration (e.g., Sephadex G-25) or dialysis. lumiprobe.comaatbio.com | To remove unreacted dye and byproducts from the final conjugate. lumiprobe.com |

This table summarizes typical reaction conditions for the conjugation of this compound to proteins. interchim.frlumiprobe.comgenecopoeia.comaatbio.comaatbio.com

Preparation of Related Sulfo-Cyanine3 Conjugates for Specific Applications

While the NHS ester is invaluable for labeling primary amines, the Sulfo-Cyanine3 fluorophore can be functionalized with other reactive groups to target different moieties, enabling a broader range of applications. medchemexpress.comlumiprobe.com

Sulfo-Cyanine3 Azide (B81097)/Alkyne : These derivatives are designed for "click chemistry," a highly efficient and specific set of reactions. medchemexpress.cominterchim.fr Sulfo-Cyanine3 azide can react with alkyne-modified molecules in a copper-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.com Alternatively, it can react with strained cycloalkynes like DBCO in a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), which is highly biocompatible. medchemexpress.comlumiprobe.com Similarly, Sulfo-Cyanine3 alkyne can be used to label azide-modified biomolecules. interchim.fr

Sulfo-Cyanine3 Maleimide (B117702) : This derivative is specifically designed to react with thiol or sulfhydryl groups (–SH), which are found on cysteine residues in proteins. lumiprobe.com The maleimide group undergoes a highly selective Michael addition reaction with the thiol to form a stable thioether bond.

Sulfo-Cyanine3 Amine : This version features a primary amine group, making the dye itself a nucleophile. lumiprobe.commedchemexpress.com It can be used for conjugation with electrophilic groups, such as NHS esters or isothiocyanates, or for labeling via enzymatic reactions. lumiprobe.com

Table 4: Common Sulfo-Cyanine3 Derivatives and Their Reactive Partners

| Sulfo-Cyanine3 Derivative | Reactive Group | Target Functional Group | Application/Reaction Type |

| This compound | N-Hydroxysuccinimide ester | Primary Amines (–NH₂) | Amine Labeling (e.g., Lysine) |

| Sulfo-Cyanine3 Azide | Azide (–N₃) | Alkynes, Cycloalkynes (e.g., DBCO) | Click Chemistry (CuAAC, SPAAC) medchemexpress.com |

| Sulfo-Cyanine3 Alkyne | Alkyne (–C≡CH) | Azides | Click Chemistry (CuAAC) interchim.fr |

| Sulfo-Cyanine3 Maleimide | Maleimide | Thiols/Sulfhydryls (–SH) | Thiol Labeling (e.g., Cysteine) |

| Sulfo-Cyanine3 Amine | Amine (–NH₂) | Electrophiles (e.g., NHS esters) | Derivatization, Enzymatic Labeling lumiprobe.com |

This table outlines various functional derivatives of Sulfo-Cyanine3 and their specific uses in bioconjugation.

Sulfo-Cyanine3 Maleimide for Thiol-Reactive Labeling

Sulfo-Cyanine3 maleimide is a water-soluble, thiol-reactive fluorescent dye widely employed for the labeling of biomolecules containing sulfhydryl groups, such as cysteine residues in proteins. lumiprobe.comantibodies.combroadpharm.com This derivative is particularly advantageous for labeling sensitive proteins, including antibodies, under mild, aqueous conditions, as it does not necessitate the use of organic co-solvents that could lead to denaturation. antibodies.comlabscoop.com

The synthesis of Sulfo-Cyanine3 maleimide involves the functionalization of the sulfonated Cyanine3 dye with a maleimide group. This is typically achieved through carbodiimide chemistry, where an N-hydroxysuccinimide (NHS)-activated maleimide is reacted with the sulfonated Cyanine3 core. The reaction is often carried out in a solvent like dimethylformamide (DMF) with a base such as N,N'-diisopropylethylamine (DIPEA).

The utility of Sulfo-Cyanine3 maleimide lies in its highly selective and efficient reaction with thiols. The maleimide group undergoes a Michael addition reaction with a thiol group to form a stable thioether bond, effectively and covalently attaching the fluorescent dye to the target molecule. broadpharm.com This specific reactivity ensures minimal off-target labeling and preserves the biological activity of the labeled molecule.

Key Properties of Sulfo-Cyanine3 Maleimide:

| Property | Value |

| Excitation Maximum | 548 nm antibodies.comlabscoop.com |

| Emission Maximum | 563 nm antibodies.comlabscoop.com |

| Extinction Coefficient | 162,000 M⁻¹cm⁻¹ antibodies.comlabscoop.com |

| Fluorescence Quantum Yield | 0.1 antibodies.comlabscoop.com |

| Molecular Formula | C₃₆H₄₁KN₄O₉S₂ antibodies.comlabscoop.com |

| Molecular Weight | 776.96 g/mol antibodies.com |

| Solubility | Soluble in water, DMF, and DMSO antibodies.comlabscoop.com |

Sulfo-Cyanine3 Alkyne and Azide for Bioorthogonal Click Chemistry

The advent of bioorthogonal chemistry has provided powerful tools for labeling biomolecules in complex biological environments with high specificity and efficiency. Sulfo-Cyanine3 has been adapted for these applications through the synthesis of its alkyne and azide derivatives, which are key components of "click chemistry" reactions.

Sulfo-Cyanine3 Alkyne is a water-soluble derivative of the Sulfo-Cyanine3 dye that contains a terminal alkyne group. lumiprobe.com This functional group allows the dye to be conjugated to molecules containing an azide group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. medchemexpress.comlumiprobe.com This reaction is highly selective and biocompatible, making it suitable for labeling biomolecules in living cells. interchim.fr Sulfo-Cyanine3 alkyne is a bright and photostable dye compatible with a wide range of fluorescence-based instrumentation. lumiprobe.com

Sulfo-Cyanine3 Azide derivatives are also utilized in click chemistry. An azide-functionalized Cy3 can participate in bioorthogonal reactions for labeling purposes. alfa-chemistry.com These derivatives enable covalent conjugation to a variety of biomolecules. alfa-chemistry.com

The key advantages of using Sulfo-Cyanine3 alkyne and azide in click chemistry include:

High Selectivity: The reaction occurs specifically between the alkyne and azide groups, with minimal cross-reactivity with other functional groups found in biological systems. interchim.fr

Biocompatibility: The reaction can be performed in aqueous buffers and even within living cells without significant toxicity. interchim.fr

Efficiency: The click reaction is typically fast and quantitative, allowing for efficient labeling even at low concentrations. interchim.fr

These features make Sulfo-Cyanine3 alkyne and azide powerful reagents for a variety of applications, including the labeling of proteins, peptides, and oligonucleotides. medchemexpress.com

Properties of a Representative Sulfo-Cyanine3 Alkyne:

| Property | Value |

| Excitation Maximum | ~550 nm |

| Emission Maximum | ~570 nm |

| Reactive Group | Alkyne |

| Reaction | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) medchemexpress.comlumiprobe.com |

Other Functional Derivatives for Diverse Research Needs

To further expand the utility of the Sulfo-Cyanine3 fluorophore, a variety of other functional derivatives have been developed. These derivatives possess different reactive groups, enabling conjugation to a broader range of target molecules and facilitating diverse research applications.

Sulfo-Cyanine3 Carboxylic Acid: This derivative contains a free carboxyl group. lumiprobe.comchemimpex.com While inactive under physiological conditions, the carboxylic acid can be activated using carbodiimides, such as EDAC, to react with primary amines, hydrazines, and hydroxylamines. lumiprobe.com This derivative is also valuable as a negative control in experiments using active ester derivatives of the dye. lumiprobe.com Its high water solubility makes it suitable for use in aqueous reaction conditions. lumiprobe.comchemimpex.com

Sulfo-Cyanine3 Amine: This water-soluble dye features a primary amine group, often separated from the fluorophore by a linker to facilitate conjugation. lumiprobe.comlumiprobe.com The amine group can be coupled with various electrophilic groups, such as activated esters (e.g., NHS esters). lumiprobe.commedchemexpress.com This derivative is also useful for enzymatic transamination labeling. lumiprobe.comlumiprobe.com The presence of sulfonate groups ensures high water solubility. medchemexpress.com

Advanced Bioconjugation Methodologies and Reaction Kinetics

Amine-Reactive Labeling Mechanisms with Sulfo-Cyanine3 NHS Ester

Sulfo-Cyanine3 N-hydroxysuccinimide (NHS) ester is an amine-reactive fluorescent dye designed for covalently attaching the Cyanine3 fluorophore to biomolecules. medchemexpress.commedchemexpress.com The presence of sulfonate groups on the cyanine (B1664457) dye structure increases its water solubility, making it ideal for labeling proteins and peptides directly in aqueous solutions without the need for organic co-solvents. broadpharm.comibiantech.comlumiprobe.com This property is particularly advantageous for proteins that are prone to denaturation or have low solubility. lumiprobe.com The core of its functionality lies in the highly reactive NHS ester group, which specifically targets primary amines on biomolecules. broadpharm.comnih.gov

Nucleophilic Acyl Substitution with Primary Amines

The fundamental reaction mechanism for labeling with this compound is a nucleophilic acyl substitution. nih.gov Primary amines (R-NH₂), such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, act as strong nucleophiles in their unprotonated state. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the NHS ester. This initiates the substitution reaction, leading to the displacement of the N-hydroxysuccinimide group. nih.gov This targeted reactivity allows for the specific and efficient coupling of the dye to exposed amine groups on the surface of proteins and other biomolecules. nih.gov

Formation of Stable Amide Bonds

The reaction between the this compound and a primary amine results in the formation of a highly stable and irreversible covalent amide bond. broadpharm.comnih.gov This bond permanently links the dye to the target biomolecule, ensuring that the fluorescent label remains attached throughout subsequent experimental procedures, including imaging and analysis under physiological conditions. nih.gov The stability of this linkage is a key advantage for applications requiring long-term tracking and robust labeling. nih.gov

Optimization of Labeling Parameters in Complex Biological Systems

Beyond controlling the reaction pH, achieving reproducible and effective labeling requires the careful optimization of several other parameters. The concentration of reactants and their molar ratio are crucial determinants of the final conjugate's properties and performance.

Dye-to-Biomolecule Molar Ratio Determination

The molar ratio of this compound to the biomolecule (e.g., protein or antibody) directly influences the degree of labeling (DOL)—the average number of dye molecules conjugated to each biomolecule. Each type of protein requires a distinct dye-to-protein ratio for optimal results. aatbio.com While a molar ratio of approximately 10:1 (dye:protein) is often suggested as a starting point for antibodies, this must be empirically determined for each specific application. medchemexpress.com

Over-labeling can negatively affect the biological function of the molecule, such as the binding affinity of an antibody, while under-labeling results in a conjugate with low signal intensity and reduced sensitivity. aatbio.comaatbio.com Therefore, a titration experiment is often necessary to find the ideal ratio that provides sufficient fluorescence without compromising the biomolecule's activity.

An example calculation for determining the required amount of dye for a specific reaction is as follows:

| Step | Description | Example Calculation |

| 1. Calculate Moles of Protein | Determine the moles of the protein to be labeled based on its mass, concentration, and molecular weight (MW). | For 0.5 mL of a 2 mg/mL IgG solution (MW ≈ 150,000 g/mol ): (2 mg/mL * 0.5 mL) / 150,000 mg/mmol = 6.7 x 10⁻⁶ mmol of IgG. medchemexpress.com |

| 2. Calculate Moles of Dye | Multiply the moles of protein by the desired molar excess of the dye. | For a 10:1 molar ratio: 6.7 x 10⁻⁶ mmol IgG * 10 = 6.7 x 10⁻⁵ mmol of dye. medchemexpress.com |

| 3. Calculate Volume of Dye Stock | Determine the volume of the dye stock solution needed based on its concentration and the calculated moles. | For a 10 mM dye stock (or 0.01 mmol/mL): 6.7 x 10⁻⁵ mmol / 0.01 mmol/mL = 0.0067 mL or 6.7 µL. medchemexpress.com |

Concentration Effects on Labeling Efficiency and Self-Quenching

The concentration of the biomolecule in the reaction mixture significantly impacts labeling efficiency. aatbio.com For protein labeling, concentrations below 2 mg/mL can lead to a substantial reduction in conjugation efficiency. aatbio.commedchemexpress.com The recommended concentration range to ensure optimal labeling is typically 2-10 mg/mL. aatbio.comaatbio.commedchemexpress.com Higher protein concentrations favor the desired bimolecular reaction between the dye and the protein over the competing unimolecular hydrolysis of the dye.

| Parameter | Recommended Range | Rationale |

| Biomolecule Concentration | 2 - 10 mg/mL | Maximizes labeling efficiency by favoring the conjugation reaction over dye hydrolysis. aatbio.commedchemexpress.com |

| Degree of Labeling (DOL) | Empirically Determined | Must be optimized to balance signal intensity with potential loss of biological activity and fluorescence self-quenching from over-labeling. aatbio.comaatbio.com |

Buffer Compatibility and Co-Solvent Minimization

The choice of buffer is a critical factor for successful conjugation of this compound. The reaction with primary amines is most efficient at a slightly alkaline pH, typically between 8.0 and 9.0. aatbio.comaatbio.com A common choice is a phosphate-buffered saline (PBS) adjusted to the optimal pH range. aatbio.comaatbio.com It is imperative to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), as these will compete with the target biomolecule for reaction with the NHS ester, significantly reducing the labeling efficiency. aatbio.comaatbio.com If a protein is in a Tris or glycine buffer, it must be dialyzed against a suitable amine-free buffer like PBS before initiating the conjugation reaction. aatbio.comaatbio.com

A significant advantage of this compound is its high water solubility due to the presence of sulfonate groups. lumiprobe.comlumiprobe.comibiantech.com This property often eliminates the need for organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which are typically required to dissolve non-sulfonated cyanine dyes. lumiprobe.comlumiprobe.com The ability to perform the reaction in a purely aqueous environment is particularly beneficial for sensitive proteins that may be denatured by organic solvents. lumiprobe.comibiantech.com While this compound is soluble in water, stock solutions are often prepared in anhydrous DMSO. aatbio.commedchemexpress.com When using a DMSO stock, it is crucial to minimize the final concentration of the organic solvent in the reaction mixture to maintain the integrity of the biomolecule.

| Parameter | Recommendation | Rationale |

| Reaction Buffer | Amine-free buffers (e.g., PBS, sodium bicarbonate) | To prevent competition with the NHS ester. |

| pH | 8.0 - 9.0 | Optimal for the reaction between NHS esters and primary amines. aatbio.comaatbio.com |

| Co-Solvent | Minimized or eliminated | This compound is water-soluble, reducing the need for organic solvents that can denature proteins. lumiprobe.comlumiprobe.comibiantech.com |

Reaction Duration and Temperature Control

The kinetics of the conjugation reaction between this compound and a biomolecule are influenced by both time and temperature. The reaction is typically carried out at room temperature. aatbio.commedchemexpress.com

The incubation time for the reaction can vary, but a common duration is between 30 to 60 minutes. aatbio.comaatbio.com Some protocols may extend this to 4-6 hours to ensure complete reaction. medchemexpress.com The optimal reaction time can depend on the specific biomolecule and the desired degree of labeling. It is advisable to optimize the duration for each specific application to achieve the desired outcome without causing degradation of the target molecule.

Temperature is another key variable. While room temperature is standard, some protocols may specify different temperatures to either control the reaction rate or to protect temperature-sensitive biomolecules. It is important to maintain a consistent temperature throughout the incubation period to ensure reproducibility. For storage of the dye stock solution, temperatures of -20°C or -80°C are recommended to maintain its reactivity over time. medchemexpress.commedchemexpress.com

| Parameter | Typical Range | Considerations |

| Reaction Duration | 30 minutes - 6 hours | Dependent on the specific biomolecule and desired degree of labeling. aatbio.comaatbio.commedchemexpress.com |

| Reaction Temperature | Room Temperature | Standard for most conjugation reactions. aatbio.commedchemexpress.com |

| Stock Solution Storage | -20°C to -80°C | Essential for long-term stability of the reactive dye. medchemexpress.commedchemexpress.com |

Purification Strategies for Labeled Biomolecules

Following the conjugation reaction, it is essential to remove any unreacted this compound and byproducts to ensure the purity of the labeled biomolecule for downstream applications.

Dialysis for Removal of Unreacted Dye

Dialysis is a widely used method for purifying labeled proteins and other macromolecules. medchemexpress.comfrontiersin.orgnih.gov This technique separates molecules based on size by allowing the smaller, unreacted dye molecules to pass through a semi-permeable membrane while retaining the larger, labeled biomolecule. medchemexpress.com

The process involves placing the reaction mixture inside a dialysis tube or cassette with a specific molecular weight cutoff (MWCO). The MWCO should be chosen to be significantly smaller than the molecular weight of the biomolecule but large enough to allow the free dye to diffuse out. For example, a dialysis membrane with a 2000 Da MWCO has been used for purifying this compound labeled molecules. medchemexpress.com The dialysis is performed against a large volume of an appropriate buffer, such as PBS, with several buffer changes to ensure complete removal of the unreacted dye. nih.gov Due to the water-solubility of Sulfo-Cyanine3, dialysis against an aqueous buffer is an effective purification method. lumiprobe.com

Chromatographic Separation Techniques (e.g., HPLC, Gel Filtration)

Chromatographic methods offer a higher resolution and faster alternative to dialysis for purifying this compound conjugates.

Gel Filtration Chromatography: Also known as size-exclusion chromatography, this technique separates molecules based on their size. The reaction mixture is passed through a column packed with a porous resin (e.g., Sephadex G-25). aatbio.comaatbio.com The larger, labeled biomolecules are excluded from the pores and elute first, while the smaller, unreacted dye molecules enter the pores and have a longer retention time, thus eluting later. aatbio.comaatbio.com This method is effective for purifying proteins and other macromolecules. lumiprobe.cominterchim.fr Spin columns based on gel filtration are also available for rapid purification of small-scale reactions. interchim.fr

High-Performance Liquid Chromatography (HPLC): HPLC provides a high-resolution method for purifying and analyzing labeled biomolecules. medchemexpress.comrsc.org Reverse-phase HPLC can be used to separate the more hydrophobic labeled protein from the hydrophilic unreacted dye. The choice of the column and the gradient of the mobile phase are critical for achieving optimal separation. Preparative HPLC can be used to purify larger quantities of the conjugate. rsc.org

Considerations for Maintaining Conjugate Integrity

Throughout the purification process, it is crucial to maintain the stability and integrity of the labeled biomolecule.

Buffer Conditions: The buffers used for dialysis and chromatography should be compatible with the labeled biomolecule to prevent denaturation or aggregation. The pH and ionic strength of the buffer should be carefully controlled.

Temperature: Purification steps are often carried out at low temperatures (e.g., 4°C) to minimize protein degradation and microbial growth, especially for longer procedures like dialysis.

Storage: Once purified, the labeled conjugate should be stored under appropriate conditions to ensure its long-term stability. This often involves storing aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. aatbio.comaatbio.com For immediate use, the conjugate can be diluted in a suitable staining buffer. aatbio.comaatbio.com

By carefully selecting and optimizing the purification strategy, a high-purity this compound labeled biomolecule can be obtained, which is essential for reliable and reproducible results in subsequent experiments.

Applications in Advanced Fluorescence Imaging and Microscopy

Fluorescence Microscopy for Cellular and Subcellular Visualization

Sulfo-Cyanine3 NHS ester is extensively used for imaging cellular and subcellular structures. Its bright fluorescence provides clear visualization of cellular processes. axispharm.com

A key feature of this compound is its membrane impermeability. nih.gov The charged sulfonate groups prevent the dye from crossing intact plasma membranes of living cells. nih.govresearchgate.net This property is advantageous for specifically labeling cell surface proteins. nih.gov In a study on HeLa cells, Sulfo-Cy3-NHS-labeled proteins were detected exclusively on the cell surface, in contrast to a membrane-permeable Cy3-NHS ester which labeled proteins primarily in the cytoplasm. nih.gov This specificity allows for the investigation of cell surface phenomena without interference from intracellular background fluorescence. nih.gov The rapid reactivity of the NHS ester enables efficient labeling of live cells in suspension within minutes, minimizing passive dye internalization and preserving cell viability for prolonged imaging. nih.gov

In fixed cell applications, this compound is a common choice for labeling antibodies and other probes. aatbio.com For immunofluorescence (IF) or immunocytochemistry (ICC), a primary antibody targeting a specific cellular antigen is introduced, followed by a secondary antibody conjugated to this compound. aatbio.comaatbio.com This indirect detection method allows for signal amplification and visualization of the target's distribution. For example, cytoskeletal structures like tubulin can be visualized by treating cells with a mouse anti-tubulin primary antibody and then a Cy3-labeled goat anti-mouse IgG secondary antibody. aatbio.com

A general protocol for fixed cell immunofluorescence involves several key steps:

Cell Fixation and Permeabilization: Cells are typically fixed with paraformaldehyde to preserve their structure, followed by permeabilization with a detergent like Triton X-100 if intracellular targets are to be labeled. nih.govprotocols.io

Blocking: To prevent non-specific antibody binding, cells are incubated in a blocking buffer, often containing bovine serum albumin (BSA). protocols.io

Antibody Incubation: Cells are incubated with the primary antibody, followed by washes and incubation with the this compound-conjugated secondary antibody. aatbio.comprotocols.io

Mounting and Imaging: After final washes, the sample is mounted with an antifade reagent and visualized using a fluorescence microscope. nih.gov

It is important to optimize the dye-to-protein ratio during conjugation, as over-labeling can lead to self-quenching of the fluorophore and reduced fluorescence intensity. aatbio.com

The photophysical properties of cyanine (B1664457) dyes like Cy3 make them suitable for super-resolution microscopy techniques such as Stochastic Optical Reconstruction Microscopy (STORM). nih.gov STORM achieves sub-diffraction limit resolution by stochastically activating and localizing individual fluorophores over thousands of frames. While Alexa Fluor 647 is a common fluorophore for STORM, Cy3 derivatives can also be used, often in multi-color imaging schemes. nih.gov For direct STORM (dSTORM), which relies on the photoswitching of single fluorophores in a thiol-containing buffer, Cy3B, a variant of Cy3, has been used in conjunction with other dyes for two-color imaging. nih.gov The bright and photostable nature of Sulfo-Cyanine3 contributes to the high localization precision required for generating super-resolved images.

This compound is valuable for quantitative imaging studies due to its high fluorescence quantum yield and the stable covalent linkage it forms with target molecules. nih.govmedchemexpress.com This allows for the relative quantification of protein expression levels and their changes under different experimental conditions. For instance, researchers have used Sulfo-Cy3-NHS and Sulfo-Cy5-NHS to label cell surface proteins in living cells to quantitatively compare the proteins released from cells with active and inactive ADAM17, a metalloprotease, using two-dimensional gel electrophoresis (2DE). nih.gov In another study, automated image analysis platforms like SignalFinder-IF were used to quantify signals from multichannel immunofluorescence images, where primary antibodies were labeled with this compound and Sulfo-Cyanine5 NHS ester. nih.gov

Flow Cytometry and Cell Sorting

This compound is an effective reagent for flow cytometry, providing a distinct signal for precise cell analysis and sorting. axispharm.comaxispharm.com

In flow cytometry, cells in suspension are passed one by one through a laser beam. The scattered and fluorescent light emitted from each cell is detected, allowing for the characterization and quantification of different cell populations. this compound can be used to label specific cell surface markers via conjugated antibodies, enabling the identification and enumeration of particular cell types within a heterogeneous population.

A powerful application is cellular barcoding, where different cell populations are labeled with distinct fluorescent dyes, or different concentrations of the same dye, before being mixed and analyzed in a single sample. byu.edu This multiplexing strategy increases throughput and reduces variability. Researchers have successfully used Sulfo-Cyanine3 and Sulfo-Cyanine7 NHS esters to barcode different populations of T. brucei for simultaneous analysis of multiple FRET-based biosensors. byu.edu The distinct emission spectra of these dyes allow for the clear separation and subsequent analysis of each subpopulation within the flow cytometer. byu.edu Quantitative analysis of fluorescence intensity from cells labeled with Sulfo-Cy3-NHS has also been demonstrated using flow cytometry, showing a significant signal increase compared to other labeling methods. acs.org

Multiparametric Analysis with Multi-Color Labeling

This compound is frequently employed in multi-color labeling experiments for multiparametric analysis. Its distinct spectral properties allow it to be used alongside other fluorophores with different excitation and emission wavelengths, such as Sulfo-Cyanine5, to simultaneously visualize and analyze multiple targets within a single sample. ub.edunih.gov This capability is crucial in studies aiming to understand complex biological interactions and cellular processes. For instance, in a study of cellular communication, dendritic cells were separately labeled with Sulfo-Cyanine3 and Sulfo-Cyanine5 to investigate their interactions. nih.gov This approach enables the simultaneous tracking and analysis of different cell populations or molecular components, providing a more comprehensive understanding of the biological system. ub.edu

Detection and Quantification of RNA in Single Cells via FISH

In the field of molecular biology, Sulfo-Cyanine3 is a common label for nucleic acids. alfa-chemistry.com It is particularly useful in Fluorescence In Situ Hybridization (FISH), a technique used to detect and localize specific RNA sequences within single cells. aatbio.comglenresearch.com The high fluorescence brightness of sulfonated cyanine dyes contributes to their effectiveness in these applications, allowing for sensitive detection and quantification of RNA molecules. glenresearch.com This enables researchers to study gene expression and RNA localization at the single-cell level, providing insights into cellular function and heterogeneity. glenresearch.com

In Vitro Molecular Imaging Techniques

This compound is widely used in a variety of in vitro molecular imaging and analytical assays.

Protein and Antibody Labeling for Immunoassays (ELISA, FIA)

The efficient and straightforward labeling of proteins and antibodies with this compound makes it a valuable tool for various immunoassays, including Enzyme-Linked Immunosorbent Assay (ELISA) and Fluorescent Immunoassays (FIA). axispharm.comlumiprobe.comantibodies.com The dye's high water solubility is advantageous for labeling sensitive proteins, such as antibodies, that may be prone to denaturation in the presence of organic solvents. lumiprobe.comibiantech.cominterchim.fr Antibody labeling kits containing this compound are commercially available, providing a convenient and reproducible method for preparing fluorescently labeled antibodies for use in these assays. lumiprobe.comantibodies.cominterchim.fr The resulting fluorescently tagged antibodies can be used to detect and quantify specific antigens with high sensitivity. aatbio.com

Nucleic Acid Labeling for Hybridization and Real-Time PCR Probes (e.g., TaqMan, Molecular Beacons)

This compound is used to label amine-modified oligonucleotides for various nucleic acid hybridization applications. vnir.lifeaxispharm.com These labeled oligonucleotides can serve as probes in techniques like real-time Polymerase Chain Reaction (PCR), including TaqMan and Molecular Beacon probes. aatbio.com The interaction of the cyanine dye with nucleoside monophosphates can lead to an increase in fluorescence quantum yield and lifetime, which is beneficial for detection sensitivity. medchemexpress.com The ability to conjugate Sulfo-Cyanine3 to oligonucleotides allows for the development of highly specific and sensitive probes for detecting and quantifying nucleic acid sequences. aatbio.combiocat.com

Lipids and Other Biomolecule Labeling

The applications of this compound extend to the labeling of other biomolecules, including lipids. medchemexpress.com The amine-reactive nature of the NHS ester allows it to be conjugated to any biomolecule that possesses a primary amine group. vnir.life This versatility enables researchers to fluorescently tag a wide array of molecules for visualization and tracking in various biological studies. medchemexpress.com

Spectroscopic and Photophysical Considerations in Research Contexts

Environmental Influences on Fluorescence Performance

The fluorescence quantum yield and lifetime of Sulfo-Cyanine3 are significantly modulated by the local environment. Key factors include the polarity and ionic strength of the solvent, as well as the physical rigidity of the microenvironment, which directly impacts non-radiative decay pathways like photoisomerization.

The fluorescence characteristics of cyanine (B1664457) dyes, including Sulfo-Cyanine3, are markedly influenced by solvent properties. The sulfonated nature of Sulfo-Cyanine3 ensures its high solubility in aqueous solutions, which is essential for most biological applications. lumiprobe.comibiantech.comlumiprobe.com This hydrophilicity is conferred by its sulfonate groups, allowing labeling reactions to occur in purely aqueous buffers without the need for organic co-solvents like DMF or DMSO, which can be crucial for proteins prone to denaturation. ibiantech.comlumiprobe.com

While specific quantitative data on Sulfo-Cyanine3 NHS ester across a range of solvents is sparse in readily available literature, the general behavior of similar cyanine dyes provides a strong framework. The fluorescence emission intensity, Stokes shift, and maximum emission wavelength are all affected by solvent type. analchemres.org For cyanine dyes, changes in solvent polarity can alter the energy levels of the ground and excited states, thereby shifting emission spectra and affecting quantum yield. Generally, high fluorescence intensities for related compounds are observed in polar solvents such as ethanol (B145695) and acetonitrile. analchemres.org

Ionic strength is another critical parameter. Studies on other fluorescent molecules have shown that ionic strength, often modulated with salts like NaCl, can influence fluorescence intensity, with optimal signals frequently observed at specific concentrations, such as 0.1 M NaCl. analchemres.org For Sulfo-Cyanine3, which is itself charged, the ionic composition of the buffer can affect its conformation and interaction with a labeled biomolecule, indirectly influencing its photophysical output.

| Property | Influence of Environment | Research Context |

| Solubility | High in water and polar organic solvents (DMF, DMSO) due to sulfonate groups. ibiantech.comlumiprobe.com | Enables labeling of biomolecules in purely aqueous solutions, which is ideal for sensitive proteins. ibiantech.com |

| Fluorescence | Tolerant to a pH range of 3-10. aatbio.com | Versatile for a variety of biological assays conducted at different pH levels. aatbio.com |

| Polarity | Fluorescence properties are generally sensitive to solvent polarity. | The choice of buffer and its polarity can modulate the dye's performance. |

| Ionic Strength | Can affect fluorescence intensity. | Buffer composition must be considered for optimizing and normalizing fluorescence signals in quantitative assays. |

A dominant factor governing the fluorescence of Sulfo-Cyanine3 is the process of trans-cis photoisomerization. Like other cyanine dyes, Sulfo-Cyanine3 can dissipate absorbed energy through the rotation around a double bond in its polymethine chain, converting the fluorescent trans isomer into a non-fluorescent cis isomer. researchgate.netscience.gov This process is a major non-radiative decay pathway that competes directly with fluorescence emission. science.gov

The efficiency of this photoisomerization is highly dependent on the dye's local environment. science.gov

In free solution , the dye has high rotational freedom, leading to efficient photoisomerization, and consequently, a very low fluorescence quantum yield. science.gov

When conjugated to a biomolecule or located within a sterically constrained microenvironment, the physical barrier hinders the rotational motion required for isomerization. science.gov This "rigidification" suppresses the non-radiative decay pathway, forcing the excited state to relax via fluorescence, which dramatically increases the fluorescence quantum yield and lifetime. science.govmedchemexpress.com

This effect is well-documented for Cy3 attached to DNA. The fluorescence quantum yield is significantly higher when the dye is attached to a DNA strand compared to when it is free in solution. science.govnih.gov Furthermore, the quantum yield can decrease by more than half when a Cy3-labeled single-stranded DNA (ssDNA) anneals to its complementary strand to form a duplex (dsDNA), indicating a change in the dye's microenvironment and freedom of movement. nih.gov The fluorescence lifetime also shows a dramatic increase upon conjugation; for Cy3 on ssDNA, a lifetime component of 2.0 ns was observed, over ten times longer than that of the free dye. nih.gov These changes are direct evidence of hindered photoisomerization due to interactions with the nucleic acid structure. medchemexpress.comnih.gov

| Condition | Photophysical Observation | Underlying Mechanism | Citation |

| Free in Solution | Low fluorescence quantum yield. | High rotational freedom allows for efficient trans-cis photoisomerization, a non-radiative decay pathway. | science.gov |

| Bound to ssDNA | Highest fluorescence quantum yield and longest lifetime. | The dye's microenvironment becomes rigid, hindering photoisomerization and enhancing fluorescence. Dye-ssDNA interactions create a high activation energy for isomerization. | science.govnih.gov |

| Bound to dsDNA | Quantum yield decreases by a factor of ~2.4 compared to ssDNA. | The conformation within the DNA duplex changes the dye's local environment, altering its rotational freedom compared to the ssDNA-bound state. | nih.gov |

Fluorescence Resonance Energy Transfer (FRET) Applications

Fluorescence Resonance Energy Transfer (FRET) is a quantum mechanical process where an excited donor fluorophore transfers energy non-radiatively to a proximal acceptor fluorophore. This energy transfer is exquisitely sensitive to the distance between the donor and acceptor (typically in the 1-10 nm range), making it a "spectroscopic ruler" for measuring intramolecular and intermolecular distances in biological systems. Sulfo-Cyanine3 is a cornerstone of many FRET-based assays due to its favorable spectral properties.

The spectral characteristics of Sulfo-Cyanine3 (approximate excitation/emission maxima ~550/570 nm) make it an excellent FRET partner for several other common fluorophores. axispharm.comalfa-chemistry.com Its broad absorption spectrum and high extinction coefficient allow for efficient excitation, and its emission spectrum has significant overlap with the absorption spectra of longer-wavelength dyes. lumiprobe.comibiantech.com

Sulfo-Cy3 as a Donor: The most common FRET acceptor for a Sulfo-Cy3 donor is Sulfo-Cyanine5 (Sulfo-Cy5) . researchgate.netd-nb.inforesearchgate.net The emission spectrum of Sulfo-Cy3 substantially overlaps with the absorption spectrum of Sulfo-Cy5, leading to efficient energy transfer. This Cy3-Cy5 pair is one of the most widely used in single-molecule spectroscopy and studies of protein and nucleic acid dynamics. researchgate.netd-nb.info

Sulfo-Cy3 as an Acceptor: When used as an acceptor, Sulfo-Cy3 is often paired with a donor that emits in the green or yellow-green region of the spectrum. A derivative, Sulfo-Cyanine3.5, which has spectral properties between Cy3 and Cy5, can act as an acceptor for a Sulfo-Cy3 donor or as a donor for a Sulfo-Cy5 acceptor. antibodies.comlumiprobe.combroadpharm.com

The choice of FRET pair is critical and depends on the specific application, required Förster distance (R₀), and potential for spectral crosstalk. The combination of sulfonated Cy3 and Cy5 dyes is particularly advantageous for in vitro assays due to their excellent solubility in aqueous buffers and the large changes in fluorescence characteristics upon cleavage or conformational changes. d-nb.info

| Role of Sulfo-Cyanine3 | Common FRET Partner | Application Context | Citation |

| Donor | Sulfo-Cyanine5 (Sulfo-Cy5) | Widely used for studying dynamics of proteins and nucleic acids, self-assembly, and biochemical assays. | researchgate.netd-nb.inforesearchgate.net |

| Acceptor | Sulfo-Cyanine3.5 (as donor) | Used in multi-step FRET or when spectral separation needs to be fine-tuned. | antibodies.comlumiprobe.combroadpharm.com |

| Donor | Eclipse Quencher | Used to create "dark-quenched" probes where fluorescence increases significantly upon cleavage. | d-nb.info |

FRET is a powerful technique for observing the real-time dynamics of biological molecules. By placing a Sulfo-Cy3/Sulfo-Cy5 FRET pair at specific locations on a protein or nucleic acid, researchers can monitor changes in the distance between these points, which correspond to conformational changes like folding, unfolding, or binding events.

For example, FRET assays using Sulfo-Cy3 and Sulfo-Cy5 maleimides have been employed to analyze the structural changes in the human TRPV3 ion channel upon activation. researchgate.net By labeling cysteine residues introduced at specific sites, researchers could detect distinct conformational rearrangements upon stimulation by heat versus a chemical agonist, providing insight into the channel's activation mechanism. researchgate.net Similarly, FRET has been used to study the dynamics of DNA in complex coacervate core micelles, with Sulfo-Cy3 and Sulfo-Cy5 serving as the donor and acceptor to report on molecular exchange. researchgate.net In studies of the Dicer-2 enzyme, a Cy3-Cy5 FRET pair on dsRNA was used to monitor transient unwinding of the RNA substrate by the enzyme. nih.gov

Ratiometric sensing is a robust measurement technique that minimizes artifacts from fluctuations in probe concentration, excitation light intensity, and detection efficiency. nih.gov This is achieved by taking the ratio of fluorescence from two different wavelengths, typically the donor and acceptor emission. FRET-based systems are inherently suited for ratiometric measurements.

A prime example is the development of ATP biosensors. Researchers have synthesized ATP analogues with Sulfo-Cy3 and Sulfo-Cy5 attached at different positions. d-nb.info In the intact molecule, the dyes are in close proximity, resulting in high FRET (low donor emission, high acceptor emission). Upon enzymatic cleavage of the ATP analogue, the two dyes diffuse apart, abolishing FRET. This leads to a strong increase in Sulfo-Cy3 (donor) fluorescence and a concurrent decrease in Sulfo-Cy5 (acceptor) fluorescence. By calculating the ratio of the acceptor-to-donor emission, a ratiometric output is obtained that can provide a highly sensitive and quantitative measure of enzyme activity, with reported fluorescence ratio changes of up to 140-fold. d-nb.info This ratiometric approach provides a more reliable and precise analysis compared to single-intensity measurements, especially in complex biological samples. nih.gov

Photoisomerization-Related Fluorescence Enhancement (PIFE)

Photoisomerization-Related Fluorescence Enhancement, or PIFE, describes the increase in fluorescence observed when a fluorophore, such as Sulfo-Cyanine3 (sCy3), interacts with a biomolecule. vetmeduni.ac.at This phenomenon is not due to the introduction of a new fluorescent species, but rather a change in the photophysical properties of the dye itself. vetmeduni.ac.at The underlying mechanism involves the modulation of the cis-trans photoisomerization rate of the cyanine dye. nih.govoup.com

Upon excitation, cyanine dyes like Sulfo-Cy3 can exist in a highly emissive trans conformation. However, they can also undergo a non-radiative decay pathway by isomerizing to a non-fluorescent cis state. vetmeduni.ac.atnih.gov The efficiency of this photoisomerization process is a key determinant of the dye's fluorescence quantum yield and lifetime. vetmeduni.ac.at When the dye's rotation around its central polymethine chain is sterically hindered, it is forced to spend more time in the fluorescent trans conformation, leading to an enhancement in its fluorescence emission. nih.gov This sensitivity to the local microenvironment makes PIFE a powerful tool for studying biomolecular interactions and dynamics. vetmeduni.ac.atnih.gov The term PIFE was initially coined as "protein-induced fluorescence enhancement" but has since been updated to "photoisomerization-related fluorescence enhancement" to reflect the general applicability of the mechanism to interactions with various biomolecules, not just proteins. vetmeduni.ac.at

Mechanism of PIFE in Protein-Nucleic Acid Interactions

In the context of protein-nucleic acid interactions, PIFE provides a sensitive method to probe the binding and activity of proteins on DNA and RNA. The interaction of a Sulfo-Cy3 dye, covalently attached to a nucleic acid, with a protein can restrict the dye's conformational freedom. nih.gov This steric hindrance reduces the rate of trans-cis photoisomerization, a major non-radiative decay pathway for the excited state of the dye. vetmeduni.ac.atnih.gov As a result, the fluorescence quantum yield and lifetime of the Sulfo-Cy3 dye increase, leading to the observed fluorescence enhancement. vetmeduni.ac.atmedchemexpress.com

The extent of this enhancement is dependent on the proximity and nature of the interaction between the dye and the protein. For instance, the binding of a protein can create a more viscous local environment for the dye, which directly impacts the rate of photoisomerization. vetmeduni.ac.at This effect has been well-documented in studies investigating the interactions of various proteins with nucleic acids. nih.govnih.gov

A notable example involves the E. coli single-strand binding (SSB) protein. When SSB binds to single-stranded DNA (ssDNA) labeled with Sulfo-Cy3, a significant increase in the dye's fluorescence is observed. nih.govnih.gov This is attributed to the wrapping of the ssDNA around the SSB tetramer, which brings the dye into close contact with the protein, thereby restricting its rotational movement. nih.govnih.gov Similarly, the translocation of enzymes like the UvrD helicase along a DNA strand can be monitored by the fluorescence enhancement of a terminally-labeled Sulfo-Cy3 dye as the enzyme approaches and interacts with it. nih.gov

Exploitation in Single-Molecule Studies

The sensitivity of PIFE to local environmental changes has made it an invaluable tool in single-molecule biophysics, allowing researchers to observe the real-time dynamics of individual protein-nucleic acid complexes. At the single-molecule level, fluctuations in the fluorescence intensity of a Sulfo-Cy3 probe can report on the binding, dissociation, and conformational changes of proteins and nucleic acids. oup.comnih.gov

Single-molecule Förster Resonance Energy Transfer (smFRET) experiments often utilize Sulfo-Cy3 as a donor fluorophore. In these setups, the PIFE effect on Sulfo-Cy3 provides an additional layer of information, complementing the distance-dependent FRET signal. For example, in studies of the E. coli single-strand binding (SSB) protein, the binding event is marked by both an increase in FRET efficiency (due to the DNA wrapping around the protein and bringing the donor and acceptor dyes closer) and an increase in the Sulfo-Cy3 donor fluorescence due to PIFE. nih.govnih.gov

PIFE is also employed independently of FRET to monitor the activity of motor proteins on nucleic acid tracks. The translocation of a protein like UvrD helicase along a ssDNA molecule can be tracked by observing the burst of fluorescence from a Sulfo-Cy3 dye positioned at the end of the DNA track. nih.gov The timing and characteristics of these fluorescence bursts provide insights into the translocation speed and mechanism of the enzyme. nih.gov

Furthermore, PIFE has been instrumental in dissecting complex biological processes such as transcription initiation. By strategically placing Sulfo-Cy3 dyes within promoter DNA sequences, researchers can monitor the local DNA unwinding and rewinding events that occur during the formation of the transcription initiation complex. vetmeduni.ac.at The changes in the dye's fluorescence report on the conformational dynamics of the DNA in real-time, offering a detailed view of the molecular choreography involved. vetmeduni.ac.at The ability to observe these transient events at the single-molecule level provides a powerful approach to understanding the mechanisms of fundamental biological processes. vetmeduni.ac.atnih.gov

| Parameter | This compound | Reference |

| Excitation Maximum (λex) | ~515 nm, 548 nm | medchemexpress.comibiantech.com |

| Emission Maximum (λem) | ~563 nm, 568 nm | medchemexpress.comibiantech.com |

| Molar Extinction Coefficient | 162,000 L·mol⁻¹·cm⁻¹ | ibiantech.com |

| Fluorescence Quantum Yield (in aqueous solution) | 0.1 | ibiantech.com |

Applications in Biosensor Development and Molecular Probing

Design and Implementation of Fluorescent Biosensors

The development of fluorescent biosensors often relies on the specific and stable labeling of biological recognition elements. Sulfo-Cyanine3 NHS ester serves as a key component in the design of such sensors for a variety of analytical targets.

This compound is readily integrated into biosensing platforms by covalently attaching it to biorecognition molecules like proteins and peptides. genexismolekule.comibiantech.com Its water-soluble nature is a significant advantage, allowing for labeling reactions in purely aqueous solutions without the need for organic co-solvents that could denature sensitive proteins. genexismolekule.commedkoo.com This is particularly beneficial for proteins with low solubility or a tendency to denature. genexismolekule.commedkoo.com The resulting fluorescently labeled biomolecules can then be immobilized on a solid support or used in solution-based assays.

For instance, in the development of a fluidic device for sensing proteolytic cleavages, magnetic nanoparticles (MNPs) were sparsely labeled with sulfo-Cy3-NHS for quantification purposes. rsc.org This labeling strategy enabled the monitoring of the MNPs within the device. rsc.org

The high fluorescence quantum yield and photostability of Sulfo-Cyanine3 make it an excellent reporter molecule for the detection of various analytes. alfa-chemistry.com When a Sulfo-Cyanine3-labeled biorecognition molecule binds to its target (e.g., a biomarker, pathogen, or toxin), a change in the fluorescence signal can be measured. This change can be a result of various mechanisms, including fluorescence resonance energy transfer (FRET), fluorescence quenching, or enhancement upon binding.

The versatility of this compound allows for its use in various detection formats. For example, it can be used to label antibodies for immunoassays or nucleic acid probes for the detection of specific DNA or RNA sequences from pathogens.

The development of surface-based biosensors often requires the stable attachment of fluorescent probes. This compound plays a role in strategies aimed at functionalizing surfaces for biosensing applications. One approach involves the functionalization of diamond surfaces. ethz.ch In a study, mixed N/O-terminated diamond surfaces were incubated with this compound to attach the fluorescent dye to the surface via NHS ester crosslinking. ethz.ch This method allows for the creation of fluorescently patterned surfaces that can be used for various sensing applications. ethz.ch

Another strategy involves the functionalization of emulsion droplets for use as biosensors. nih.gov In one study, Sulfo-Cyanine3 amine was covalently attached to the surface of droplets, demonstrating the potential for creating multiplexed assays where different droplets are functionalized with different probes. nih.gov In a different approach for a fluidic chip, the surface functionalization involved using a peptide linker with an NHS group to attach to amine-functionalized magnetic nanoparticles, which were also labeled with sulfo-Cy3-NHS for tracking. rsc.org

Interactive Table: Surface Functionalization Strategies

| Platform | Functionalization Method | Sulfo-Cyanine3 Role | Application | Reference |

| Diamond Surface | NHS ester crosslinking to amine-terminated surface | Fluorescent labeling for surface characterization | Development of patterned surfaces for sensing | ethz.ch |

| Emulsion Droplets | Covalent attachment of Sulfo-Cyanine3 amine | Fluorescent probe on droplet surface | Multiplexed biosensing assays | nih.gov |

| Fluidic Chip | Peptide linker with NHS group for MNP attachment | Quantification and tracking of magnetic nanoparticles | Continuous on-line sensing of proteolytic cleavages | rsc.org |

Probing Biomolecular Interactions and Cellular Pathways

The ability to fluorescently label specific biomolecules with this compound provides a powerful means to study their interactions and functions within complex biological systems. nih.govvnir.life

The fluorescence of cyanine (B1664457) dyes like Cy3 is sensitive to the local environment, a phenomenon known as protein-induced fluorescence enhancement (PIFE). oup.com This property is exploited to study protein-DNA interactions. When a Sulfo-Cyanine3-labeled DNA molecule binds to a protein, the dye's proximity to the protein can alter its photoisomerization rate, leading to an increase in fluorescence intensity. oup.com This allows for the real-time monitoring of binding events and the characterization of binding kinetics and affinities.

Furthermore, this compound is used to study protein-protein interactions. nih.gov By labeling one protein with Sulfo-Cyanine3 and another with a suitable FRET partner, the interaction between the two proteins can be monitored by measuring the energy transfer between the dyes. This technique provides insights into the formation and dynamics of protein complexes.

This compound is instrumental in studies aimed at understanding gene expression and the mechanisms of protein interactions. By labeling specific transcription factors or other DNA-binding proteins, researchers can visualize their localization within the cell and their association with specific gene sequences.

In a study on cellular communication, this compound was used for pan-membrane-protein labeling of live cells. nih.gov This allowed for the visualization of intercellular transfer among cells and provided insights into membrane topology dynamics and cell-cell interactions. nih.gov For instance, co-culturing cells labeled with Sulfo-Cyanine3 and another dye in the presence of a fluorescently labeled antigen enabled the study of the spatial relationship between the antigen and the cell membrane. nih.gov

Interactive Table: Research Findings with this compound

| Research Area | Methodology | Key Finding | Compound Used | Reference |

| Protein-DNA Interactions | Protein-Induced Fluorescence Enhancement (PIFE) | Changes in Cy3 fluorescence upon protein binding reveal interaction dynamics. | Sulfo-Cy3-NHS ester | oup.com |

| Cellular Communication | Pan-membrane-protein labeling with fluorescent dyes | Visualized intercellular membrane protein transfer and interactions with antigens. | This compound, Sulfo-Cyanine5 NHS ester, FITC-labeled ovalbumin | nih.gov |

| Biosensor Surface Functionalization | Covalent attachment of fluorescent dyes to surfaces | Enabled the creation of fluorescently patterned diamond surfaces for sensing applications. | Sulfo-Cy3 NHS ester | ethz.ch |

| Proteolytic Cleavage Sensing | Fluorescent labeling of magnetic nanoparticles | Allowed for the quantification and tracking of nanoparticles in a fluidic device. | Sulfo-Cy3-NHS ester | rsc.org |

Analysis of Cellular Communication and Membrane Dynamics

This compound has been instrumental in studying the dynamic processes of cellular communication and membrane dynamics. Its ability to rapidly and uniformly label cell surface proteins provides a powerful tool for visualizing complex cellular interactions. nih.gov

A notable study utilized this compound for pan-membrane-protein labeling to investigate cell-cell interactions and membrane topology. nih.gov Key findings from this research are summarized below:

| Application | Cell Type | Observation | Significance |

| Membrane Protein Dynamics | DC2.4 dendritic cells | Transient accumulation of membrane proteins at cell-cell contacts and bidirectional migration along membrane fibers. nih.gov | Revealed dynamic reorganization of proteins during cellular communication. |

| Intercellular Transfer | DC2.4 dendritic cells | Biogenesis of membrane tunneling nanotubes facilitating intercellular transfer of materials. nih.govresearchgate.net | Provided insight into a mechanism of direct cell-to-cell communication. |

| Endocytosis Studies | HEK293T cells | Revealed caveolin 1-dependent endocytosis of insulin (B600854) receptors. researchgate.net | Elucidated a specific pathway for receptor internalization. |

| Membrane Remodeling | Jurkat T cells | 3D superresolution imaging showed membrane topology remodeling, microvesicle generation, and phagocytic activity upon stimulation. researchgate.net | Demonstrated the plasticity of the cell membrane in response to external stimuli. |

| In Vivo Intercellular Transfer | T cell lymphoma mouse model | Visualized the transfer of labeled membrane components between splenocytes in a living organism. nih.govresearchgate.net | Confirmed the physiological relevance of intercellular membrane transfer. |

These studies highlight the utility of this compound in providing high-resolution spatial and temporal information about the behavior of cell surface proteins, which is crucial for understanding the intricate mechanisms of cellular communication. nih.govresearchgate.net

Methodological Considerations and Future Research Directions

Challenges in Conjugate Stability and Storage

The long-term stability and proper storage of Sulfo-Cyanine3 NHS ester and its bioconjugates are critical for ensuring experimental reproducibility and obtaining reliable data. Several factors can influence the stability of these fluorescently labeled molecules.

The NHS ester moiety is susceptible to hydrolysis, a process that is accelerated in aqueous environments, particularly at neutral to alkaline pH. aatbio.com This hydrolysis competes with the desired conjugation reaction to primary amines on the target biomolecule. Therefore, it is recommended to prepare the dye stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO) and use it promptly. aatbio.com Extended storage of the dye stock solution can lead to reduced reactivity. aatbio.com

Once conjugated to a biomolecule, the stability of the Sulfo-Cy3 dye itself becomes a consideration. While generally photostable, prolonged exposure to intense light can lead to photobleaching, rendering the fluorophore non-emissive. lumiprobe.com Additionally, the storage conditions of the final conjugate are crucial. For optimal stability, it is recommended to store Sulfo-Cy3 conjugates at -20°C, protected from light and moisture. lumiprobe.com Repeated freeze-thaw cycles should be avoided as they can degrade the conjugate. aatbio.com The presence of certain additives in the storage buffer can also impact stability, and it is generally advisable to store conjugates in a buffer free of interfering substances. aatbio.com

The following table summarizes key factors affecting the stability of this compound and its conjugates:

| Factor | Effect on Stability | Mitigation Strategy |

| Moisture | Promotes hydrolysis of the NHS ester, reducing its reactivity with amines. | Store the dye in a desiccated environment. Reconstitute in anhydrous DMSO immediately before use. |

| pH | Higher pH (above 8.5) increases the rate of NHS ester hydrolysis. | Perform conjugation reactions at an optimal pH range of 8.0-9.0 to balance amine reactivity and hydrolysis. |

| Light Exposure | Can lead to photobleaching of the cyanine (B1664457) dye, resulting in loss of fluorescence. | Store both the dye and its conjugates in the dark or in light-protected containers. |

| Temperature | Elevated temperatures can accelerate degradation of both the NHS ester and the dye. | Store stock solutions and conjugates at -20°C for long-term stability. |

| Repeated Freeze-Thaw Cycles | Can cause physical damage to the conjugate, particularly proteins, and promote aggregation. | Aliquot conjugate solutions into single-use vials to avoid multiple freeze-thaw cycles. |

Strategies for Minimizing Background Fluorescence and Non-Specific Interactions

A significant challenge in fluorescence-based assays is achieving a high signal-to-noise ratio. This can be compromised by background fluorescence and non-specific binding of the fluorescent conjugate to surfaces or unintended biological targets. Several strategies can be employed to mitigate these issues.

Blocking Agents: The use of blocking agents is a common and effective method to prevent non-specific binding. These agents work by saturating non-specific binding sites on surfaces (e.g., microplates, membranes) or within a biological sample. Commonly used blocking agents include:

Bovine Serum Albumin (BSA): A protein-based blocking agent that is widely used to block non-specific protein-binding sites.

Casein: A milk-derived protein that can be a more effective blocking agent than BSA in some applications.

Detergents: Non-ionic detergents like Tween-20 can be added to washing buffers to help reduce hydrophobic interactions that contribute to non-specific binding.

Optimization of Experimental Conditions: Careful optimization of the experimental protocol can also significantly reduce background and non-specific signals. This includes:

Washing Steps: Thorough and stringent washing steps are crucial to remove unbound and non-specifically bound fluorescent conjugates.

Antibody/Protein Concentration: Using the optimal concentration of the labeled biomolecule is important. Excessively high concentrations can lead to increased non-specific binding.

Buffer Composition: The composition of the assay and washing buffers, including salt concentration and pH, can influence non-specific interactions.

The following table outlines common strategies for minimizing background and non-specific interactions:

| Strategy | Mechanism | Application |

| Use of Blocking Agents (e.g., BSA, Casein) | Saturates non-specific binding sites on surfaces and in samples. | Immunohistochemistry, Western blotting, ELISA, and other immunoassays. |

| Addition of Detergents (e.g., Tween-20) to Buffers | Reduces non-specific hydrophobic interactions. | Primarily used in washing steps of various assays. |

| Optimization of Probe Concentration | Minimizes the amount of free probe available for non-specific binding. | All fluorescence-based assays using labeled biomolecules. |

| Stringent Washing Protocols | Effectively removes unbound and weakly bound probes. | Critical for all applications to improve signal-to-noise ratio. |

Development of Novel Sulfo-Cyanine3 Conjugates with Enhanced Properties

To address the limitations of standard Sulfo-Cy3 NHS ester and to expand its utility, researchers are continuously developing novel conjugates with enhanced properties. These advancements focus on improving photostability, brightness, and providing alternative conjugation chemistries.

Enhanced Photostability and Brightness: Photobleaching is a major limitation in long-term imaging experiments. One innovative approach to enhance the photostability and brightness of cyanine dyes is through supramolecular encapsulation. Studies have shown that trapping a Cy3 dye within a molecular container, such as methyl-β-cyclodextrin, can lead to a significant increase in its brightness and a marked improvement in its photostability. arxiv.orgresearchgate.net This is attributed to the restricted mobility of the dye within the host cavity and protection from reactive oxygen species. researchgate.net Another strategy involves the covalent attachment of protective agents, such as cyclooctatetraene (B1213319) (COT), directly to the cyanine fluorophore, which has been shown to enhance the performance of Cy3. nih.gov

Alternative Conjugation Chemistries: While the NHS ester is effective for labeling primary amines, the need to label other functional groups has driven the development of Sulfo-Cy3 derivatives with different reactive moieties. These include:

Maleimides: For specific labeling of sulfhydryl groups (thiols) on cysteine residues.

Alkynes and Azides: For use in "click chemistry," a highly efficient and specific bioorthogonal conjugation reaction. lumiprobe.com

DBCO (Dibenzocyclooctyne): For copper-free click chemistry, which is advantageous for use in living systems where copper can be toxic. lumiprobe.com

Hydrazides: For labeling of aldehydes and ketones.

Carboxylic Acids: Can be activated to form NHS esters or coupled to amines using carbodiimide (B86325) chemistry.

The development of these novel conjugates provides researchers with a more extensive toolkit for specifically labeling a wide range of biomolecules with Sulfo-Cy3, enabling more complex and targeted experimental designs.

The following table provides examples of novel Sulfo-Cyanine3 conjugates and their enhanced properties or functionalities:

| Conjugate Type | Enhanced Property/Functionality | Application |

| Sulfo-Cy3 encapsulated in methyl-β-cyclodextrin | Increased brightness and photostability. arxiv.orgresearchgate.net | Single-molecule imaging and long-term live-cell imaging. |